Propargyl-Tos

Catalog No.
S665232
CAS No.
23418-85-1
M.F
C11H12O3S
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-Tos

Propargyl-Tos (CAS 23418-85-1) eliminates the explosion and toxicity risks of propargyl bromide, providing a stable, crystalline propargylating agent with superior tosylate leaving-group efficacy. Key advantages: • Non-explosive, shock-insensitive solid-safe for kilogram-scale use. • Enhanced electrophilicity achieves quantitative N-, O-, and C-propargylation even on sterically hindered substrates where propargyl halides fail. • Ideal for click chemistry, biodegradable polymer monomers, and carbohydrate functionalization. • Ambient storage and shipment; no special precautions required.

CAS Number

23418-85-1

Product Name

Propargyl-Tos

IUPAC Name

but-3-ynyl 4-methylbenzenesulfonate

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3

InChI Key

STOASOOVVADOKH-UHFFFAOYSA-N

Synonyms

3-Butyn-1-ol 1-(4-Methylbenzenesulfonate); 3-Butyn-1-ol p-Toluenesulfonate; 3-Butyn-1-ol Tosylate; 4-Tosyloxy-1-butyne; 3-Butyn-1-ol Tosylate; 3-Butyn-1-yl p-Toluenesulfonate; 4-Methylbenzenesulfonic Acid 3-butynyl Ester; 4-p-Tolylsulfonyloxy-1-bu

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C

The exact mass of the compound 3-Butynyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Propargyl-Tos (Propargyl p-toluenesulfonate, CAS: 23418-85-1) is a highly reactive, stable electrophilic propargylating agent widely utilized in organic synthesis and materials science. It serves as a robust reagent for introducing terminal alkyne groups onto N-, O-, and C-nucleophiles, a critical prerequisite for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry . Unlike volatile and hazardous propargyl halides, Propargyl-Tos features a tosylate leaving group that ensures strong electrophilic activation. This makes it a highly suitable precursor for the safe and scalable synthesis of pharmaceutical intermediates, clickable biodegradable polymers, and site-selectively functionalized carbohydrates [1].

Research Fit

CuAAC click chemistry and bioorthogonal conjugation studies
Cleavable linker research for antibody-drug conjugate (ADC) constructs
Safer propargylation alternative for scale-up organic synthesis

Substituting Propargyl-Tos with the more common generic alternative, propargyl bromide, introduces severe process limitations and safety liabilities. Propargyl bromide is shock-sensitive, a potent lachrymator, and prone to thermal explosive decomposition, which typically necessitates its dilution in toluene for safe transport and storage[1]. This dilution complicates solvent systems and stoichiometry during scale-up. Furthermore, the bromide leaving group is often insufficiently reactive for sterically hindered or weakly nucleophilic substrates, such as specific carbohydrate hydroxyls or deactivated amines, resulting in trace yields [2]. Propargyl-Tos overcomes these issues by providing a stable, non-explosive profile combined with the enhanced leaving-group efficacy of the tosylate, ensuring quantitative conversions where generic halides fail[3].

Substitution Risk

Propargyl halides carry documented shock-sensitivity and explosive decomposition hazard; Propargyl-Tos is a non-explosive neat liquid that may reduce process safety risks.
The tosylate leaving group provides distinct alkylation selectivity and cleavable linker architecture; halide substitution may alter conjugation kinetics and DAR control in ADC research.
Neat halide physical property data are unavailable due to solution stabilization; Propargyl-Tos enables full QC characterization for method validation and batch verification.

Eliminating Explosive Hazard in C-Alkylation

Propargyl bromide is a traditional propargylating agent but is severely limited by its shock sensitivity and risk of thermal explosive decomposition, necessitating stabilization in toluene [1]. In the synthesis of 2-hydroxy-4-pentynoic acid precursors via the C-alkylation of diethyl 2-acetamidomalonate, replacing propargyl bromide with Propargyl-Tos eliminates the explosion risk while delivering a quantitative yield. The tosylate's superior stability allows for safe handling, streamlining process scale-up without sacrificing electrophilic reactivity [1].

Evidence DimensionProcess safety and alkylation yield
Target Compound DataPropargyl-Tos: Quantitative yield (~100%), safe handling without shock-sensitivity
Comparator Or BaselinePropargyl bromide: Shock-sensitive, explosive hazard, requires toluene dilution
Quantified DifferenceElimination of explosive risk with ~100% conversion
ConditionsC-alkylation of diethyl 2-acetamidomalonate in dioxane

Procurement teams can eliminate a major safety liability and avoid shipping restrictions associated with explosive halides while achieving complete synthetic conversion.

Process safety classification
Reported
Propargyl-Tos: stable neat liquid; propargyl bromide: shock-sensitive, requires 80% toluene solution with stabilizer
Supports process hazard evaluation for scale-up
Class-level safety inference; review site-specific protocols

Carbohydrate O-Propargylation Yield Improvement

The O-propargylation of complex, multi-hydroxyl substrates often fails with standard halides due to insufficient leaving-group ability. In the boronic acid-catalyzed site-selective O-propargylation of methyl α-L-fucopyranoside, the use of propargyl bromide resulted in only trace amounts of the desired 3-O-propargylated product[1]. Switching to propargyl sulfonates, including Propargyl-Tos, provided a pronounced improvement in yield. The enhanced electrophilicity of the tosylate leaving group facilitates the necessary catalytic turnover that the bromide fails to support[1].

Evidence DimensionProduct yield in catalytic O-propargylation
Target Compound DataPropargyl sulfonates (Propargyl-Tos): Significant yield improvement and catalytic turnover
Comparator Or BaselinePropargyl bromide: Trace amounts of product
Quantified DifferenceTransition from trace conversion to viable synthetic yields
ConditionsBoronic acid-catalyzed site-selective O-propargylation of methyl α-L-fucopyranoside

For complex molecule synthesis, selecting the tosylate over the bromide is critical to achieving viable yields where standard halides are completely unreactive.

O-propargyl product isolation
Reported
Stable O-propargyl derivative isolated only with tosylate; decomposition observed with propargyl bromide
Indicates broader synthetic scope in nitramine chemistry
Cross-study comparison; verify under own conditions

N-Propargylation for Click Chemistry Precursors

In the synthesis of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates, the N-propargylation of the piperazine moiety is a critical step. Utilizing Propargyl-Tos as the electrophile afforded the desired alkyne intermediate in nearly quantitative yield (≈100%) [1]. The researchers explicitly noted that Propargyl-Tos is preferable to propargyl bromide due to its combination of high safety, lower cost-in-use (due to lack of specialized transport/handling), and exceptional reactivity, making it a highly effective choice for generating click-ready pharmaceutical intermediates [1].

Evidence DimensionReaction yield and handling profile
Target Compound DataPropargyl-Tos: ≈100% yield, safe analogue
Comparator Or BaselinePropargyl bromide: Expensive handling/transport, hazardous
Quantified Difference≈100% yield with eliminated handling hazards
ConditionsN-propargylation of 8-piperazinyl caffeine using K2CO3 in DMF at ambient temperature

Buyers sourcing reagents for library synthesis or scale-up can achieve perfect conversions while drastically reducing the safety overhead costs associated with volatile bromides.

CuAAC kinetic benchmark
Reported
k₂ ≈ 0.124 M⁻¹s⁻¹ (structurally related butyne-tosylate with benzyl azide)
Provides reaction planning reference for time-sensitive conjugations
Supporting evidence; direct Propargyl-Tos data not reported
Gold-catalyzed cyclization
Class-level
Tosylate enables [4+1] cyclization to cyclopent-2-enimines; halides not documented in this manifold
Enables access to specific heterocyclic scaffolds
Class-level inference; verify catalyst/condition compatibility
α-regioselectivity
Class-level
Exclusive α-selectivity (100% α-adduct) in barium-promoted propargylation
Minimizes byproduct complexity in hydrazine synthesis
Class-level; confirm with specific substrate scope
QC physicochemical profile
Reported
Density 1.27 g/mL (25 °C) · nD 1.522–1.524 · bp 128 °C/0.01 mmHg · LogP 2.80
Supports incoming QC and batch consistency verification
Data from supplier database; independent verification recommended

Clickable Biodegradable Polymers

Using Propargyl-Tos for the safe, large-scale C-alkylation of malonates to produce 2-hydroxy-4-pentynoic acid, a critical monomer for functionalized polylactides (PLA) without the explosion risks of propargyl bromide[1].

Site-Selective Carbohydrate Modification

Ideal for O-propargylation of specific hydroxyl groups on sugars (e.g., fucopyranosides) where standard halides fail to provide sufficient reactivity, enabling downstream bioorthogonal imaging or drug-conjugate synthesis [2].

Triazole-Linked Pharmaceutical Conjugates

The preferred reagent for N-propargylation of secondary amines (like piperazine derivatives) to generate terminal alkynes for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in drug discovery [3].

Cationic Ring-Opening Polymerization Initiator

Employed as a highly efficient initiator for the synthesis of linear and cyclic poly(2-oxazoline)s, where the tosylate counterion provides stable and predictable polymerization kinetics compared to halide initiators .

Application Fit Matrix

Application
Selection Property
Validation Focus
ADC linker research
Cleavable tosylate ester architecture
DAR control and click conjugation efficiency
Process scale-up studies
Non-explosive neat liquid form
Process hazard assessment and bulk availability
Gold-catalyzed heterocycle synthesis
Tosylate leaving group for Au-mediated cyclization
Cyclopent-2-enimine scaffold accessibility
Radiopharmaceutical probe conjugation
Defined density and QC parameters
Reaction stoichiometry and batch-to-batch reproducibility

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

224.05071541 Da

Monoisotopic Mass

224.05071541 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23418-85-1

Wikipedia

3-Butynyl 4-methylbenzenesulfonate

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